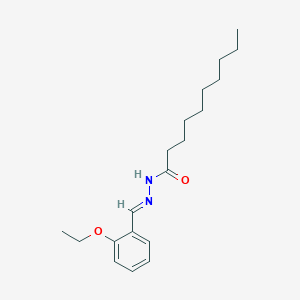![molecular formula C21H14BrN3O6 B11547896 2-[(E)-{[(3-Bromo-4-hydroxyphenyl)formamido]imino}methyl]phenyl 4-nitrobenzoate](/img/structure/B11547896.png)
2-[(E)-{[(3-Bromo-4-hydroxyphenyl)formamido]imino}methyl]phenyl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-{[(3-Bromo-4-hydroxyphenyl)formamido]imino}methyl]phenyl 4-nitrobenzoate is a complex organic compound that features a combination of aromatic rings, bromine, hydroxyl, formamido, imino, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[(3-Bromo-4-hydroxyphenyl)formamido]imino}methyl]phenyl 4-nitrobenzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:
Bromination: Introduction of a bromine atom to the aromatic ring using bromine (Br2) and a catalyst such as iron(III) bromide (FeBr3).
Formylation: Introduction of a formyl group (CHO) to the aromatic ring using formic acid or formyl chloride.
Amination: Introduction of an amino group (NH2) to the aromatic ring using ammonia or an amine.
Nitrobenzoylation: Introduction of a nitrobenzoate group using 4-nitrobenzoic acid and a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[(3-Bromo-4-hydroxyphenyl)formamido]imino}methyl]phenyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) and a palladium catalyst (Pd/C).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions with reagents such as sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures and pressures.
Substitution: NaOH, NaOCH3, solvents like ethanol or methanol.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-[(E)-{[(3-Bromo-4-hydroxyphenyl)formamido]imino}methyl]phenyl 4-nitrobenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(E)-{[(3-Bromo-4-hydroxyphenyl)formamido]imino}methyl]phenyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-{[(3-Chloro-4-hydroxyphenyl)formamido]imino}methyl]phenyl 4-nitrobenzoate
- 2-[(E)-{[(3-Fluoro-4-hydroxyphenyl)formamido]imino}methyl]phenyl 4-nitrobenzoate
- 2-[(E)-{[(3-Iodo-4-hydroxyphenyl)formamido]imino}methyl]phenyl 4-nitrobenzoate
Uniqueness
The presence of the bromine atom in 2-[(E)-{[(3-Bromo-4-hydroxyphenyl)formamido]imino}methyl]phenyl 4-nitrobenzoate imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This distinguishes it from similar compounds with different halogen atoms.
Properties
Molecular Formula |
C21H14BrN3O6 |
|---|---|
Molecular Weight |
484.3 g/mol |
IUPAC Name |
[2-[(E)-[(3-bromo-4-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C21H14BrN3O6/c22-17-11-14(7-10-18(17)26)20(27)24-23-12-15-3-1-2-4-19(15)31-21(28)13-5-8-16(9-6-13)25(29)30/h1-12,26H,(H,24,27)/b23-12+ |
InChI Key |
RDCNRQQBMNSYHT-FSJBWODESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=C(C=C2)O)Br)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=C(C=C2)O)Br)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2-Amino-4-methylphenyl)imino]methyl}-4-bromo-6-chlorophenol](/img/structure/B11547818.png)

![N'-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]benzohydrazide](/img/structure/B11547830.png)
![4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B11547846.png)
![4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B11547852.png)
![Methyl 2'-amino-5-bromo-3'-cyano-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate](/img/structure/B11547857.png)
![2-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11547860.png)
![2-nitro-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate](/img/structure/B11547863.png)
![4-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11547864.png)
![3-(5-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B11547870.png)
![2-methoxy-N'-[(E)-{4-[(4-nitrobenzyl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11547879.png)
![N'-[(E)-(4-methyl-3-nitrophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B11547880.png)
![(3E)-N-(4-fluorophenyl)-3-[2-(phenylcarbonyl)hydrazinylidene]butanamide](/img/structure/B11547883.png)
![3-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11547888.png)
